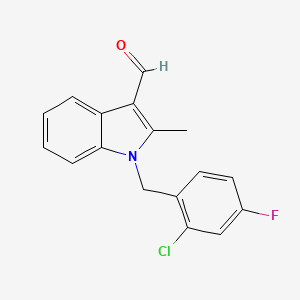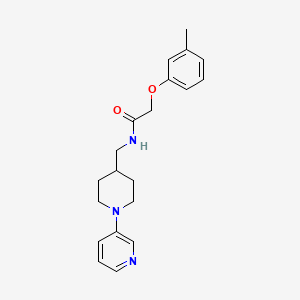
4-メチル-2-(4-メチルフェニルスルホンアミド)-N-フェネチルチアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(4-methylphenylsulfonamido)-N-phenethylthiazole-5-carboxamide, commonly known as PFT-α, is a small molecule inhibitor that is used in scientific research to study the role of p53 signaling pathways in cancer and other diseases.
作用機序
Target of Action
The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .
Mode of Action
The compound interacts with its targets, FP-2 and FP-3, through a process known as molecular docking . This interaction results in a remarkable binding affinity against these enzymes . The formation of well-defined and stable receptor-ligand interactions against both the falcipain enzymes has been confirmed through molecular dynamics studies .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the falcipain enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process that is vital for its survival and proliferation . The downstream effects of this disruption include the death of the parasite and the prevention of further infection.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using in silico methods . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the falcipain enzymes and the subsequent disruption of the malaria parasite’s life cycle . This results in the death of the parasite and the prevention of further infection .
実験室実験の利点と制限
One of the main advantages of using PFT-α in lab experiments is its specificity for p53 signaling pathways. PFT-α has been shown to selectively inhibit the interaction between p53 and MDM2, without affecting other signaling pathways. However, one limitation of using PFT-α is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on PFT-α. One area of research is the development of more potent and selective inhibitors of p53 signaling pathways. Another area of research is the use of PFT-α in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, PFT-α may have potential applications in the treatment of other diseases, such as inflammatory diseases or neurodegenerative disorders.
合成法
PFT-α is synthesized by reacting 4-methylphenylsulfonyl chloride with N-phenethylthiazole-5-carboxamide in the presence of a base. The resulting compound is then treated with methylamine to produce PFT-α.
科学的研究の応用
抗菌活性
この化合物は、有望な抗菌活性を示します。研究者は、グラム陽性菌とグラム陰性菌の両方に対するその有効性を調査してきました。 細菌細胞膜を破壊したり、必須代謝経路を阻害したりすることで、潜在的な抗生物質候補となる可能性があります .
抗がん剤の可能性
研究によると、この化合物は、がん治療に役割を果たす可能性があります。特定のシグナル伝達経路を標的にしたり、細胞周期の進行を阻害したりすることで、腫瘍の増殖を阻害する可能性があります。 その作用機序と潜在的な臨床応用をさらに調査する必要があります .
抗炎症効果
炎症は、さまざまな病気における重要な要因です。この化合物は、サイトカインを調節し、炎症性メディエーターを阻害することで、抗炎症活性を示しています。 関節リウマチや炎症性腸疾患などの病気に役立つ可能性があります .
神経保護特性
研究者は、神経の健康への影響を調査してきました。この化合物は、酸化ストレスを軽減したり、ミトコンドリア機能を強化したり、神経の生存を促進したりすることで、神経変性疾患から保護する可能性があります。 神経保護剤としての可能性は、さらなる調査が必要です .
抗ウイルス活性
予備的な研究によると、この化合物は抗ウイルス効果を示しています。ウイルス複製や宿主細胞への侵入を阻害する可能性があります。 単純ヘルペスウイルスやインフルエンザなどの特定のウイルスに対する活性は、ウイルス学者の関心の対象となっています .
ペプチド模倣と創薬
特定のペプチドとの構造的類似性から、この化合物は、新規医薬品の設計のための足場として役立つ可能性があります。 薬化学者は、その薬理学的特性を強化するための修飾を検討しており、生体利用率と特異性を向上させることを目指しています .
特性
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-17(11-9-14)28(25,26)23-20-22-15(2)18(27-20)19(24)21-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGITDPDRXJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B2455321.png)

![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)
![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)



![Cyclopropyl-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2455335.png)
![(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2455336.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B2455341.png)

